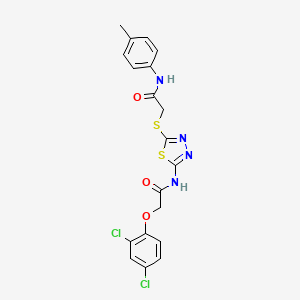
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit significant biological activities, such as antioxidant properties. The structure of this compound suggests that it contains a thiadiazole ring, which is a common feature in molecules with potential pharmacological effects.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves acylation reactions and may include steps such as N-alkylation. For instance, a series of 1,3,4-thia(oxa)diazole substituted acetamides were synthesized using acylation reactions of amino-oxadiazoles and thiadiazoles with acetyl chloride in a dioxane medium, followed by N-alkylation with N-aryl-2-chloroacetamides . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of acetamide derivatives often includes various rings such as chlorophenyl, thiazole, and thiadiazole rings. For example, in one acetamide compound, the chlorophenyl ring was oriented at an angle with respect to the thiazole ring, which could influence the compound's intermolecular interactions and stability . The presence of dichlorophenyl and thiadiazole moieties in the compound of interest suggests that it may have a similar complex structure, which could be crucial for its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including intermolecular interactions. In one case, molecules were linked via C-H...O interactions, forming chains in a crystal structure . These interactions are essential for the stability and reactivity of the compounds. The compound , with its acetamide backbone and potential for hydrogen bonding, may also exhibit such interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the antioxidant activity of these compounds can be evaluated through methods like DPPH radical scavenging. One compound demonstrated a radical scavenging ability of 88.9%, which was comparable to ascorbic acid . The presence of a thiadiazole ring and other substituents in the compound of interest suggests that it may also possess significant antioxidant properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel derivatives of thiadiazole compounds have been synthesized using carbodiimide condensation, which is a convenient and fast method. These compounds have been identified through various analytical techniques, including IR, 1H NMR, and elemental analyses. The synthesis process and chemical characterization of such compounds provide foundational knowledge for further chemical and pharmacological studies (Yu et al., 2014).
Anticancer Applications
- A study focused on the synthesis and investigation of anticancer activities of new thiadiazole derivatives. These compounds were evaluated against MCF-7 and A549 tumor cell lines, with some showing promising cytotoxic activity. This research highlights the potential of thiadiazole compounds as anticancer agents, particularly against breast cancer and lung cancer cell lines (Çevik et al., 2020).
Antiallergy and Antimicrobial Applications
- Thiadiazole derivatives have been synthesized and tested for antiallergy activity, showing significant potency in the rat PCA model compared to traditional antiallergy medications. This suggests their potential application in developing new antiallergy drugs (Hargrave et al., 1983).
- Another study reported the synthesis of thiazolidine derivatives that exhibited antimicrobial activities. These findings suggest the role of thiadiazole compounds in the development of new antimicrobial agents (Patel et al., 2009).
Antioxidant Properties
- Research on the antioxidant properties of 1,3,4-thiadiazole derivatives highlighted the potential of these compounds in scavenging free radicals. This indicates their utility in developing antioxidant therapies, which could have implications for treating diseases associated with oxidative stress (Lelyukh et al., 2021).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S2/c1-11-2-5-13(6-3-11)22-17(27)10-29-19-25-24-18(30-19)23-16(26)9-28-15-7-4-12(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGPQAFZDPBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

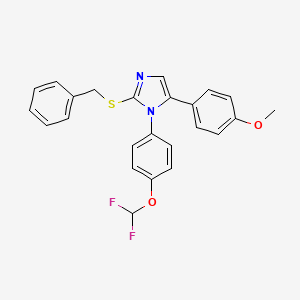


![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)


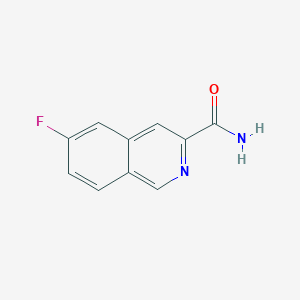
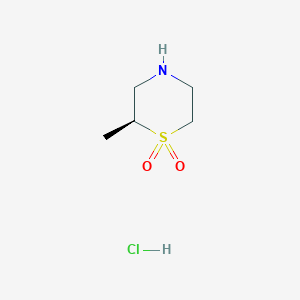
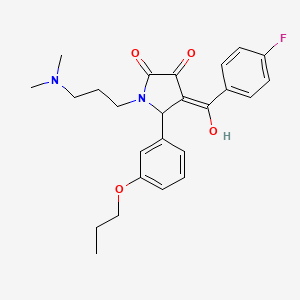
![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)
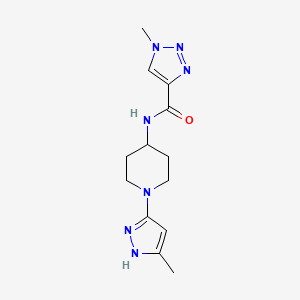
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)
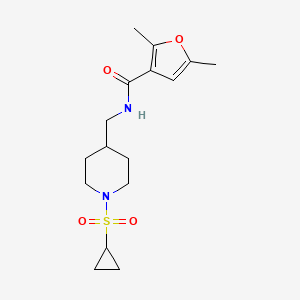
![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)